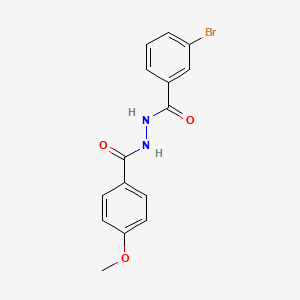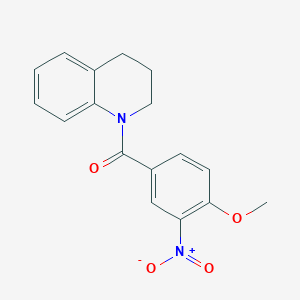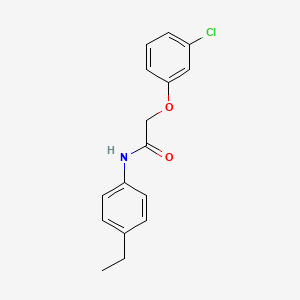![molecular formula C21H24N4O3 B5575170 2-{2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5575170.png)
2-{2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C21H24N4O3 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.18484064 g/mol and the complexity rating of the compound is 615. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Solvent-Free Heterocyclic Synthesis
The compound is part of a broader category of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. Research into solvent-free synthetic methods for such compounds, including oxadiazoles and isoquinolines, highlights the shift towards more environmentally friendly and efficient chemical processes. These methods are essential for creating diverse heterocyclic frameworks with potential biological activities (Martins et al., 2009).
Efficient Syntheses of Heterocycles
A study by Katritzky et al. demonstrates the efficient synthesis of imidazolo[1,2-a]pyridines and -[2, 1-a]isoquinolines, showcasing the versatility of the chemical scaffold and its derivatives in synthesizing complex heterocycles. These compounds, including the isoquinoline derivatives, have potential applications in medicinal chemistry due to their structural diversity and pharmacological relevance (Katritzky et al., 2000).
Crystal Structure Analysis
Crystallographic studies of isoquinolinedione derivatives provide insights into their molecular conformations and intermolecular interactions, which are crucial for understanding their chemical reactivity and potential biological interactions. For instance, the analysis of a 4-[(2,4-dimethylthiazol-5-yl)methyl]-4-hydroxy-2-methylisoquinoline-1,3(2H,4H)-dione reveals its three-dimensional extended network formed by O—H⋯O and C—H⋯O interactions, indicating potential for further functionalization and application in drug design (Fun et al., 2010).
Synthesis and Conformational Analysis
The synthesis and structural elucidation of new ring systems, such as tetrahydroisoquinoline- and piperidine-fused 1,3,4,2-oxadiazaphosphinanes, contribute to the exploration of novel chemical entities. These studies not only expand the chemical space but also provide valuable information on the conformational preferences of these molecules, which is essential for their potential application in drug discovery (Zalán et al., 2006).
Antimicrobial Evaluation
Research into the synthesis and biological evaluation of N-substituted derivatives of oxadiazole-containing compounds reveals their potential as antimicrobial agents. Such studies highlight the importance of structural modifications to enhance biological activity, offering a pathway for the development of new antimicrobial drugs (Khalid et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
2-[2-oxo-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethyl]isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-14(2)19-22-20(28-23-19)16-8-10-24(11-9-16)18(26)13-25-12-7-15-5-3-4-6-17(15)21(25)27/h3-7,12,14,16H,8-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJAUIMOCIUDEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[((3R*,4R*)-3-(hydroxymethyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-1-yl)carbonyl]-2-methylphenol](/img/structure/B5575109.png)
![methyl 5-{[3-(hydroxyimino)-2-oxo-2,3-dihydro-1H-indol-1-yl]methyl}-2-furoate](/img/structure/B5575114.png)
![2-{[(6-nitro-1,3-benzodioxol-5-yl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5575115.png)


![3-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5575133.png)
![N'-(2,6-dichlorobenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5575141.png)
![4-tert-butyl-N'-[4-(trifluoromethyl)benzylidene]benzenesulfonohydrazide](/img/structure/B5575146.png)


![(4aR*,7aS*)-4-(4-chlorobenzoyl)-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5575191.png)
![(4aR*,7aS*)-1-ethyl-4-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5575192.png)
![2-[(3,4-dimethoxyphenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5575200.png)
![2-amino-4-(2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5575207.png)
